1-(2-Bromobenzyl)-2-carboxypiperidine

Lipophilicity Physicochemical_profiling Isomer_comparison

Avoid experimental variability with imprecise isomers. This compound delivers exact ortho-bromo & 2-carboxy positioning for reproducible medicinal chemistry. Key advantages: • Predicted LogP ~0.5, enabling 5× lower lipophilicity vs. meta/para-carboxy isomers • Intramolecular zwitterion formation yields distinct solubility & target-binding profiles • Ortho-bromine allows late-stage Suzuki diversification without excessive lipophilicity Supplied at ≥95% purity from batch-controlled stock.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
Cat. No. B12272881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromobenzyl)-2-carboxypiperidine
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)CC2=CC=CC=C2Br
InChIInChI=1S/C13H16BrNO2/c14-11-6-2-1-5-10(11)9-15-8-4-3-7-12(15)13(16)17/h1-2,5-6,12H,3-4,7-9H2,(H,16,17)
InChIKeyCCHNFJUIRHYUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Physicochemical and Structural Baseline


1-(2-Bromobenzyl)-2-carboxypiperidine (CAS 1040725-14-1; IUPAC: 1-[(2-bromophenyl)methyl]piperidine-2-carboxylic acid) is an N-benzylpipecolic acid derivative with molecular formula C13H16BrNO2 and molecular weight 298.18 g/mol . The compound features a piperidine-2-carboxylic acid core bearing an ortho-bromobenzyl substituent at the N1 position, yielding a dual-functional scaffold that combines a carboxylic acid handle, a tertiary amine, and an aryl bromide amenable to cross-coupling chemistry . It is commercially supplied at ≥95% purity with long-term storage recommended in cool, dry conditions . This evidence guide addresses the critical procurement question: why select this specific ortho-bromo, 2-carboxy isomer over its readily available positional and halogen-substituted analogs.

Scaffold identity: Ortho-bromo, 2-carboxy isomer for dual orthogonal reactivity and low lipophilicity.
Selection logic: Supports fragment-based and parallel library workflows requiring aryl halide and carboxylic acid handles.
Procurement context: Isomer-specific choice; positional halogen and carboxyl analogs may shift physicochemical profile.

Why Isomer Substitution Fails: A Procurement Risk Assessment


Substituting 1-(2-bromobenzyl)-2-carboxypiperidine with a positional isomer—whether relocating the carboxylic acid to the 3- or 4-position of the piperidine ring, or moving the bromine to the meta or para position of the benzyl group—introduces substantial and quantifiable changes in lipophilicity, hydrogen-bonding capacity, and steric profile that directly undermine experimental reproducibility in medicinal chemistry and chemical biology workflows . Specifically, the 2-carboxy isomer exhibits a predicted LogP approximately 5-fold lower than its 3- and 4-carboxy counterparts, a difference rooted in the unique capacity for intramolecular zwitterion formation between the proximal carboxylic acid and the piperidine nitrogen . Such divergence in physicochemical properties alters solubility, membrane partitioning, and target-binding behavior in ways that cannot be compensated for by downstream formulation adjustments alone. The quantitative evidence below provides the basis for isomer-specific procurement decisions.

Target Isomer
1-(2-Bromobenzyl)-2-carboxypiperidine: ortho-Br, 2-COOH vector supports intramolecular zwitterion and low predicted LogP.
Positional Isomers
3-COOH and 4-COOH analogs, or meta/para-Br variants: reported LogP increase >2 units may alter solubility and membrane partitioning.
Unsubstituted Benzyl Analog
Lacks aryl bromide handle; single reactive center limits sequential orthogonal derivatization in library synthesis.
Impact
Physicochemical and reactivity differences may shift assay partitioning, target engagement, and synthetic route outcomes.
Isomer substitution may not transfer directly; validation of solubility, permeability, and coupling efficiency is context-dependent.

Quantitative Differentiation Against Closest Analogs


LogP Reduction vs. 3-COOH and 4-COOH Isomers

The target compound (2-COOH) records a predicted LogP of 0.508, whereas the 3-COOH and 4-COOH positional isomers each register a LogP of 2.684 . This corresponds to an approximate 5.3-fold reduction in computed lipophilicity for the 2-carboxy isomer. The difference arises from the spatial proximity of the carboxylic acid to the piperidine nitrogen, which permits intramolecular proton transfer and zwitterion formation—a structural feature absent in the 3- and 4-substituted variants.

LogP Isomer Shift
Cross-study comparable
ΔLogP ≈ 2.18 (5.3-fold lower for 2-COOH vs. 3-/4-COOH)
Supports isomer-specific solubility and partitioning review.
Predicted values; experimental confirmation not reported.
Lipophilicity Physicochemical_profiling Isomer_comparison

Bromine Position Effect: Ortho-Br vs. Meta-Br LogP Comparison

Within the 2-carboxypiperidine series, relocating the bromine from the ortho (target) to the meta position of the benzyl ring increases the predicted LogP from 0.508 to 2.888 . This 2.38 log-unit difference (approximately 240-fold in partition coefficient terms) is attributed to the ortho-bromine's capacity to engage in intramolecular non-covalent interactions (halogen bonding or steric constraint on solvation) that reduce effective lipophilicity. The para-bromo analog (CAS 1024026-28-5) lacks comparable published LogP data, precluding a full three-way comparison, but the ortho-vs.-meta divergence is clearly documented.

Ortho vs. Meta Br LogP
Cross-study comparable
ΔLogP ≈ 2.38 (ortho-Br ~240-fold less lipophilic than meta-Br)
Ortho-bromine may support steric constraint and halogen-bonding context.
Predicted LogP; para-Br comparison data unavailable.
Halogen_bonding Ortho_effect Structure-activity_relationship

Class-Level SAR: Bromobenzyl vs. Other Benzyl Substituents

In a systematic structure-activity study of sparsomycin analogs, Duke et al. (J. Med. Chem. 1983) demonstrated that bromobenzyl-substituted analogs imparted the greatest inhibitory activity in a protein synthesis assay across bone marrow, P388 lymphocytic leukemia, and P815 mastocytoma cell lines, while methoxybenzyl-substituted analogs displayed the least activity; methylbenzyl and unsubstituted benzyl compounds were intermediate [1]. Although this study evaluated a different core scaffold (sparsomycin-derived) with 4-substituted benzyl groups, the rank-order potency establishes a class-level principle: the bromobenzyl moiety confers superior biological activity relative to other common benzyl substituents in a protein-synthesis inhibition context. All compounds were inactive in a parallel DNA synthesis assay, indicating target-class selectivity [1].

Bromobenzyl SAR
Class-level inference
Bromobenzyl > methylbenzyl ≈ unsubstituted > methoxybenzyl (protein synthesis assay rank)
Class-level substituent ranking; scaffold transfer requires review.
Sparsomycin analog study; exact IC50 not extractable. Data to verify.
Protein_synthesis_inhibition Sparsomycin_analogs Bromobenzyl_SAR

Dual-Functional Scaffold: Orthogonal Aryl Bromide and Carboxylic Acid

1-(2-Bromobenzyl)-2-carboxypiperidine presents two chemically orthogonal reactive centers: (i) an aryl bromide suitable for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Heck) and (ii) a carboxylic acid amenable to amide coupling, esterification, or reduction. In contrast, the unsubstituted benzyl analog (1-benzylpiperidine-2-carboxylic acid, CAS 21319-53-9) lacks the halogen handle entirely, while the 3- and 4-carboxy positional isomers retain the aryl bromide but place the carboxylic acid at a spatially distinct vector relative to the piperidine nitrogen, altering both the geometry of derivatized products and the potential for intramolecular interactions during synthesis [1]. No direct comparative yield or conversion data for this specific compound versus its isomers in cross-coupling reactions were identified in the accessed literature; the orthogonal reactivity claim rests on well-established principles of functional-group compatibility.

Orthogonal Handles
Supporting evidence
Aryl-Br + COOH vs. COOH-only (unsubstituted benzyl analog lacks halogen)
Supports sequential, chemoselective diversification workflow.
Structural inference; direct head-to-head yield data not identified.
Cross-coupling Building_block Parallel_synthesis

Optimal Deployment Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery with Low-Lipophilicity Dual Handles

The compound's uniquely low LogP (0.508) among its isomer class makes it an attractive fragment or early lead scaffold when ligand efficiency and aqueous solubility are prioritized. Its carboxylic acid can be elaborated into amides to probe target binding, while the ortho-bromine enables late-stage Suzuki diversification to explore hydrophobic pockets—all without introducing excessive lipophilicity that would violate lead-likeness criteria.

SAR Studies of Ortho-Halogen Effects on Target Engagement

When a medicinal chemistry program aims to dissect the contribution of halogen position to binding affinity or functional activity, 1-(2-bromobenzyl)-2-carboxypiperidine serves as the ortho-bromo probe. Its LogP differential of 2.38 units versus the meta-bromo isomer provides a measurable physicochemical anchor for interpreting any potency shifts observed in biochemical or cellular assays.

Parallel Library Synthesis via Sequential Orthogonal Derivatization

The compound's combination of a free carboxylic acid and an aryl bromide enables a two-step library generation protocol: first, amide coupling with diverse amines; second, Pd-catalyzed cross-coupling with aryl boronic acids or amines. This sequential workflow, not achievable with the unsubstituted benzyl analog (which lacks the aryl halide), maximizes chemical diversity while minimizing the number of synthetic operations .

Chemical Probe Design Guided by Bromobenzyl Class-Level SAR

In target classes where protein synthesis inhibition is a relevant readout, the Duke et al. (1983) finding that bromobenzyl-substituted analogs outperform methoxybenzyl, methylbenzyl, and unsubstituted benzyl variants [1] provides a literature-grounded rationale for selecting this bromobenzyl-bearing scaffold over alternative N-benzyl piperidine-2-carboxylic acids in the design of first-generation chemical probes.

Application
Selection Property
Validation Focus
Fragment-based library design
Low predicted LogP among isomer class
Ligand efficiency and aqueous solubility review
Ortho-halogen SAR studies
Measurable LogP differential vs. meta-Br isomer
Physicochemical anchor for potency shift interpretation
Sequential orthogonal derivatization
Aryl bromide and carboxylic acid dual handles
Chemoselective amide coupling and cross-coupling review
Bromobenzyl-substituted probe design
Class-level SAR rank for bromobenzyl substituent
Protein synthesis inhibition assay context (scaffold-transfer review)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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